molecular formula C6H6N2O3 B1299403 (2-oxopyrimidin-1(2H)-yl)acetic acid CAS No. 95209-83-9

(2-oxopyrimidin-1(2H)-yl)acetic acid

Cat. No.: B1299403
CAS No.: 95209-83-9
M. Wt: 154.12 g/mol
InChI Key: KBXHYBZGGLURJU-UHFFFAOYSA-N
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Description

(2-oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid or its derivatives. One common method is the condensation of 2-aminopyrimidine with chloroacetic acid under basic conditions, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-oxopyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized pyrimidine derivatives.

Scientific Research Applications

(2-oxopyrimidin-1(2H)-yl)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-oxopyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis and repair, thereby exhibiting antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A precursor in the synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid.

    4-amino-2-oxopyrimidine: Another pyrimidine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

(2-Oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound characterized by a pyrimidine ring with an oxo group and an acetic acid moiety. Its molecular formula is C6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3 and it has a molecular weight of approximately 154.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in key metabolic pathways. Research indicates that it may inhibit enzymes associated with DNA synthesis and repair, which can lead to its antimicrobial and anticancer properties. The compound's structural features allow it to bind to biological targets, influencing their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

This compound has shown significant promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including:

  • Staphylococcus pneumoniae
  • Pseudomonas aeruginosa
  • Bacillus subtilis

In vitro tests demonstrated that the compound exhibits inhibitory effects on these pathogens, suggesting its potential utility in treating infections caused by resistant strains .

Anticancer Properties

The compound's ability to inhibit nucleotide metabolism suggests it may also have anticancer properties. By targeting enzymes involved in DNA synthesis, this compound may disrupt the proliferation of cancer cells. Preliminary studies indicate that it could be effective against certain cancer cell lines, although further research is needed to fully elucidate its mechanism and efficacy in vivo.

Case Studies

Several studies have been conducted to explore the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound and evaluated their antimicrobial activity. Some derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications can improve biological efficacy .
  • Structure-Activity Relationship (SAR) : Research into the SAR of this compound revealed that modifications at specific positions on the pyrimidine ring significantly affected biological activity. For instance, substituents that enhance lipophilicity were found to increase antimicrobial potency.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-Oxopyridin-1(2H)-yl acetic acidC7H7NO3Contains a pyridine ring instead of pyrimidine
4-Amino-2-oxopyrimidineC5H6N4OExhibits different biological activities
5-MethyluracilC5H6N2O2A methylated derivative with distinct properties

The unique pyrimidine structure of this compound contributes to its specific interactions within biological systems, setting it apart from these similar compounds .

Properties

IUPAC Name

2-(2-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXHYBZGGLURJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360270
Record name (2-oxopyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95209-83-9
Record name (2-oxopyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-hydroxypyrimidine hydrochloride (1.00 g, 7.54 mmol) and chloroacetic acid (0.713 g, 7.54 mmol) was added 5 N sodium hydroxide solution (4.5 mL). The reaction mixture was heated at 105° C. for 2 h. After cooled down to ambient temperature and neutralized with 2 M hydrochloric acid (3.8 mL), the title compound was collected by crystallization and filtration as a pale yellow solid. 1H NMR (DMSO-d6): δ 13.2 (s, 1H), 8.59 (dd, J=3.9, 3.0 Hz, 1H), 8.16 (dd, J=6.4, 2.8 Hz, 1H), 6.46 (dd, J=6.4, 4.1 Hz, 1H), 4.58 (s, 2H). LC/MS 155.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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